D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
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Overview
Description
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt: is a phosphorylation product of inositol 1,4,5-trisphosphate. It is known for its role as a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, with an IC50 value of approximately 150 nM . This compound facilitates calcium influx by sensitizing inositol 1,4,5-trisphosphate-mediated activation of calcium release-activated calcium channels .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase . This enzyme plays a crucial role in the phosphoinositide signaling pathway, which is involved in various cellular processes, including calcium signaling .
Mode of Action
This compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it prevents the dephosphorylation of Ins(1,4,5)P3, leading to an increase in the levels of Ins(1,4,5)P3 . This compound also facilitates calcium influx by sensitizing Ins(1,4,5)P3-mediated activation of ICRAC .
Biochemical Pathways
The inhibition of Ins(1,4,5)P3 5-phosphatase by this compound affects the phosphoinositide signaling pathway . This pathway is crucial for intracellular calcium signaling. By increasing the levels of Ins(1,4,5)P3, this compound enhances the release of calcium from intracellular stores, thereby influencing various downstream cellular processes that are regulated by calcium .
Result of Action
The result of the action of this compound is an increase in intracellular calcium levels . This can have various effects on the cell, depending on the specific cellular context. For example, it can influence cell proliferation, differentiation, and apoptosis, among other processes .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt interacts with various enzymes and proteins. It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , thereby influencing the molecular level effects.
Temporal Effects in Laboratory Settings
Its role as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of inositol 1,4,5-trisphosphate . It interacts with enzymes such as Ins (1,4,5)P3 5-phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is synthesized through the phosphorylation of inositol 1,4,5-trisphosphate. The reaction involves the use of specific phosphorylating agents under controlled conditions to ensure the addition of phosphate groups at the desired positions on the inositol ring .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It acts as a substrate for various phosphatases and kinases involved in cellular signaling pathways .
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents such as ATP or specific kinase enzymes.
Dephosphorylation: Involves phosphatases like inositol 1,4,5-trisphosphate 5-phosphatase.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play crucial roles in cellular signaling and regulation .
Scientific Research Applications
Chemistry: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is used as a research tool to study phosphorylation and dephosphorylation mechanisms, as well as the regulation of calcium signaling pathways .
Biology: In biological research, this compound is utilized to investigate the role of inositol phosphates in cellular signaling, particularly in the context of calcium influx and release .
Medicine: In medical research, this compound is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .
Industry: While its industrial applications are limited, it is primarily used in the production of research reagents and biochemical assays .
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate: A precursor to D-myo-Inositol-1,3,4,5-tetrakisphosphate, involved in calcium mobilization from intracellular stores.
Inositol 1,3,4-trisphosphate: Another phosphorylated derivative of inositol, involved in different signaling pathways.
Uniqueness: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is unique due to its specific inhibition of inositol 1,4,5-trisphosphate 5-phosphatase and its role in sensitizing calcium release-activated calcium channels . This dual functionality distinguishes it from other inositol phosphates, making it a valuable tool in research focused on calcium signaling and regulation .
Properties
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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